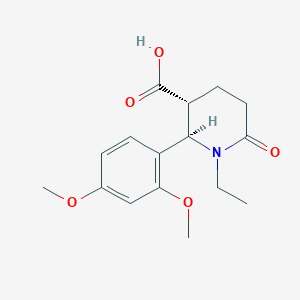

(2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-4-17-14(18)8-7-12(16(19)20)15(17)11-6-5-10(21-2)9-13(11)22-3/h5-6,9,12,15H,4,7-8H2,1-3H3,(H,19,20)/t12-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQXQKXCMBOFAI-DOMZBBRYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)C(=O)O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid (CAS No. 1071536-17-8) belongs to a class of piperidine derivatives that have garnered attention for their potential biological activities, particularly in anticancer and antimicrobial domains. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including the compound . The biological activity is often assessed using various cancer cell lines, with significant findings reported in the context of lung adenocarcinoma (A549 cells).

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of several derivatives, it was found that:

- Compound Performance : The compound exhibited moderate cytotoxicity against A549 cells with a post-treatment viability ranging from 78% to 86% at a concentration of 100 µM. This suggests some level of efficacy but indicates that further structural modifications may enhance activity .

- Structure-Activity Relationship (SAR) : The conversion of related compounds into different functional groups (e.g., hydrazones) demonstrated improved anticancer activity, indicating that structural modifications can significantly influence biological outcomes .

| Compound | Viability (%) | Remarks |

|---|---|---|

| This compound | 78–86 | Moderate activity |

| Hydrazone derivative | 64 | Enhanced activity compared to parent compound |

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have also been explored, particularly against multidrug-resistant pathogens.

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity:

- Screening Results : The compound was tested against various strains including Klebsiella pneumoniae and Staphylococcus aureus, showing promising results against certain resistant strains .

| Pathogen | Inhibition Zone (mm) | Remarks |

|---|---|---|

| Klebsiella pneumoniae | 15 | Moderate inhibition |

| Staphylococcus aureus | 20 | Significant inhibition |

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest interactions with key cellular proteins involved in signaling pathways related to cancer cell proliferation and survival.

HuR Protein Interaction

A study on related compounds indicated that they could bind to the HuR protein, which is known to play a role in RNA stability and translation regulation in cancer cells. This interaction may contribute to the observed antiproliferative effects .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Features

Key Comparative Insights

Substituent Position and Electronic Effects

Ring System Impact

Stereochemical Considerations

- (2R,3R) vs. (2S,3S): The (2S,3S)-configured analog (CAS 1415811-48-1) replaces dimethoxy with a 4-methylphenyl group. This stereochemical inversion, combined with a non-polar methyl substituent, likely reduces solubility and alters target selectivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, and how can purity be ensured during scale-up?

- Methodological Answer : The synthesis of piperidine derivatives typically involves multi-step reactions, including cyclization, functional group modifications, and stereochemical control. For example, palladium-catalyzed coupling (e.g., Suzuki-Miyaura for aryl groups) or copper-mediated cyclization (as seen in oxazolo-pyridine synthesis ) can be adapted. Key steps include protecting the carboxylic acid group during reactions to prevent side interactions. Purification often employs reverse-phase HPLC or column chromatography with gradients optimized for polar intermediates. Purity validation requires ≥95% by HPLC (C18 column, UV detection at 254 nm) and corroboration via LC-MS .

Q. Which analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H- and C-NMR are essential for verifying the 2,4-dimethoxyphenyl substitution pattern and ethyl group placement. Nuclear Overhauser Effect (NOE) experiments confirm (2R,3R) stereochemistry by analyzing spatial proximity of protons .

- X-ray Crystallography : For absolute configuration confirmation, single-crystal diffraction is preferred, though this requires high-purity crystalline material .

- Chiral HPLC : To resolve enantiomeric impurities, use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC. Piperidine rings and ester groups are prone to hydrolysis under acidic/basic conditions, requiring pH 6–8 for storage .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures. For long-term storage, lyophilization and desiccation are recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, co-solvents like DMSO). Standardize protocols by:

- Enzyme Source : Use recombinant enzymes from the same expression system (e.g., E. coli vs. mammalian cells).

- Control Experiments : Include known inhibitors (e.g., pepstatin A for aspartyl proteases) to validate assay sensitivity.

- Statistical Analysis : Apply ANOVA to compare IC values across studies, accounting for batch-to-batch compound variability .

Q. How can computational modeling predict the compound’s interaction with novel biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., kinases, GPCRs). Prioritize targets with structural homology to known piperidine-binding proteins .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the dimethoxyphenyl ring .

Q. What experimental designs are optimal for studying the stereochemical impact on biological activity?

- Methodological Answer :

- Stereoisomer Synthesis : Prepare all four stereoisomers (2R,3R; 2R,3S; 2S,3R; 2S,3S) via chiral auxiliary methods or enzymatic resolution.

- Activity Comparison : Test isomers in parallel assays (e.g., cellular uptake, receptor binding). The (2R,3R) configuration often shows enhanced activity due to spatial alignment with target pockets, as seen in analogous piperidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.